COc1ccc2[nH]c(C=O)c(C)c2c1
.
Although the provided literature does not detail a specific synthesis method for 5-methoxy-2-methyl-1H-indole-3-carbaldehyde, it highlights the synthesis of several related compounds. One example is the synthesis of methyl 1-benzyl-5-methoxy-1H-indole-3-acetate (a related compound) which involves a multi-step process starting from 1,4-cyclohexanedione mono-ethylene ketal []. A similar approach could potentially be adapted for the synthesis of 5-methoxy-2-methyl-1H-indole-3-carbaldehyde, but further investigation is required to confirm its feasibility.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6